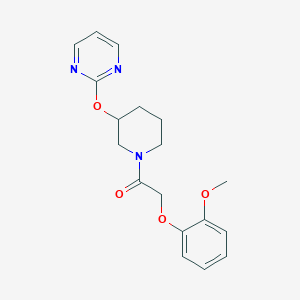

2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4/c1-23-15-7-2-3-8-16(15)24-13-17(22)21-11-4-6-14(12-21)25-18-19-9-5-10-20-18/h2-3,5,7-10,14H,4,6,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBDOFLRBUEJIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CCCC(C2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the 2-Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated reagent under basic conditions to form the 2-methoxyphenoxy intermediate.

Pyrimidin-2-yloxy Piperidine Formation: The next step involves the reaction of pyrimidine with piperidine in the presence of a suitable base to form the pyrimidin-2-yloxy piperidine intermediate.

Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects, particularly in the context of drug development. Key applications include:

1. Anticancer Activity

Research indicates that derivatives of compounds with similar structures exhibit anticancer properties. The piperidine moiety is known to interact with various biological targets, potentially inhibiting tumor growth and metastasis. Studies have shown that modifications to the pyrimidine and phenoxy groups can enhance anticancer efficacy, making this compound a candidate for further exploration in oncology .

2. Antimicrobial Properties

Compounds containing phenoxy and piperidine groups have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways, suggesting that 2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone may possess similar properties, warranting further investigation .

3. Neurological Applications

Given the structural similarities to known neuroactive compounds, there is potential for this compound to influence neurotransmitter systems, particularly through interactions with G protein-coupled receptors (GPCRs). Research into related compounds has shown promise in treating neurological disorders such as depression and anxiety .

Pharmacological Insights

Pharmacological studies are crucial for understanding the therapeutic potential of this compound.

1. Mechanism of Action

The compound's mechanism likely involves modulation of specific receptor pathways, including those associated with GPCRs. This interaction can lead to downstream effects that alter cellular signaling pathways, potentially providing therapeutic benefits in various disease models.

2. Toxicity and Safety Profiles

Initial studies on related compounds suggest a need for comprehensive toxicity assessments. Evaluating the safety profile through in vitro and in vivo models will be essential for determining the viability of this compound as a therapeutic agent .

Case Studies

Several studies have explored the efficacy of structurally related compounds:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Key Observations:

Activity Insights :

- Adrenoceptor Binding: Compounds with 2-methoxyphenoxy groups (e.g., ) show α/β-adrenoceptor affinity, suggesting the target may share this activity.

- Kinase Inhibition Potential: Pyrimidine rings are common in kinase inhibitors (e.g., EGFR inhibitors), implying possible therapeutic applications .

Physicochemical Data :

- Isomerization: Piperidine-ethanone analogs (e.g., ) exhibit amide bond isomerization with energy barriers (~67 kJ/mol), which may influence conformational stability.

- Purity : LCMS and NMR confirm >95% purity for piperidine-containing compounds (), critical for pharmacological evaluation.

Biological Activity

The compound 2-(2-Methoxyphenoxy)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone , with the CAS number 2034278-26-5, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure includes a methoxyphenoxy group and a pyrimidine moiety linked to a piperidine ring, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, derivatives containing piperidine and pyrimidine structures have shown promising antifungal activity against Candida auris, demonstrating mechanisms such as apoptosis induction and disruption of cell membrane integrity .

Table 1: Antifungal Activity of Related Compounds

| Compound Name | MIC (μg/mL) | MFC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| pta1 | 0.24 | 0.97 | Apoptosis induction |

| pta2 | 0.67 | 1.5 | Cell cycle arrest |

| pta3 | 0.97 | 3.9 | Membrane disruption |

Cytotoxicity and Anti-cancer Properties

The compound's structural components suggest potential anti-cancer properties. In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. For example, a related compound demonstrated an IC50 value of 1.71 μM in MCF-7 cells, indicating significant cytotoxicity .

Table 2: Cytotoxicity Data for Related Compounds

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 1.71 |

| Compound B | PC-3 | 1.84 |

| Compound C | SKOV3 | 1.10 |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Compounds with similar structures have been documented to trigger apoptosis in cancer cells by activating intrinsic pathways.

- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at the S-phase, inhibiting cancer cell proliferation .

- Membrane Disruption : The ability to disrupt microbial membranes contributes to the antifungal efficacy observed in related compounds.

Case Studies

Several case studies have investigated the biological activity of derivatives similar to This compound :

- Study on Antifungal Activity : A study published in Nature reported that triazole derivatives with similar frameworks exhibited significant antifungal properties against resistant strains of Candida, highlighting their potential as therapeutic agents .

- Cancer Cell Studies : Research conducted on eugenol-derived compounds indicated that modifications could enhance cytotoxic effects against cancer cells, supporting the hypothesis that structural variations in phenolic compounds can significantly affect their biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.